Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Overview
Description
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2S and a molecular weight of 251.78 g/mol . It is known for its unique spirocyclic structure, which includes a sulfur and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride typically involves the reaction of ethyl 3-oxobutanoate with a thiol and an amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:
1-thia-4-azaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
4-((quinolin-4-yl)amino)thia-azaspiro[4.4/5]alkan-3-ones: Investigated for their antiproliferative properties against cancer cells.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and potential biological activities .
Biological Activity
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClNOS and a molecular weight of approximately 251.78 g/mol. The compound features a spirocyclic structure that includes both sulfur and nitrogen atoms, contributing to its diverse chemical reactivity and potential biological effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activities or bind to receptors, influencing various biochemical pathways. The exact mechanisms depend on the specific biological context and the structural modifications of the compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, suggesting potential applications in treating bacterial infections .
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
Escherichia coli | 64 µg/mL | Moderate activity |
Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for antiviral activity, particularly against coronaviruses. A study reported that several analogs of this compound exhibited inhibitory effects on human coronavirus 229E replication, with an effective concentration (EC) of 5.5 µM for the most potent analog .
Table 2: Antiviral Activity Data
Compound Analog | EC (µM) | Virus Targeted | Comments |
---|---|---|---|
Compound A | 5.5 | Human coronavirus 229E | Most potent in the study |
Compound B | 12 | Influenza A/H1N1 | Moderate activity |
Compound C | >100 | Influenza B | No significant activity |
Case Studies
Case Study 1: Antiviral Screening
In a laboratory setting, a series of compounds based on the spirocyclic structure were synthesized and tested for their antiviral properties against human coronaviruses and influenza viruses. The results indicated that while some compounds were effective against coronaviruses, they showed no activity against influenza viruses at concentrations up to 100 µM .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the azaspiro scaffold significantly influenced biological activity. For instance, substituents at the C-2 and C-8 positions were critical for enhancing antiviral efficacy against coronaviruses, highlighting the importance of structural optimization in drug development .
Properties
IUPAC Name |
ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S.ClH/c1-2-13-9(12)8-7-14-10(11-8)5-3-4-6-10;/h8,11H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQBXQVPWALXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC2(N1)CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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